molecular formula C23H30FN3O2S B2526796 N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide CAS No. 338955-35-4

N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide

Cat. No.: B2526796
CAS No.: 338955-35-4
M. Wt: 431.57
InChI Key: GUPIAZWFONRQDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring substituted with dimethyl and octyl groups, and a fluorobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Substituents: The dimethyl and octyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.

    Sulfonamide Formation: The final step involves the reaction of the substituted benzimidazole with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or other reduced products.

    Substitution: The fluorine atom in the benzenesulfonamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted benzenesulfonamides.

Scientific Research Applications

N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-methoxybenzenesulfonamide
  • 4-(tert-butyl)-N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide

Uniqueness

N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom in the benzenesulfonamide moiety, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(5,6-dimethyl-1-octylbenzimidazol-4-yl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30FN3O2S/c1-4-5-6-7-8-9-14-27-16-25-23-21(27)15-17(2)18(3)22(23)26-30(28,29)20-12-10-19(24)11-13-20/h10-13,15-16,26H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPIAZWFONRQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C=NC2=C1C=C(C(=C2NS(=O)(=O)C3=CC=C(C=C3)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.